TD-5471 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

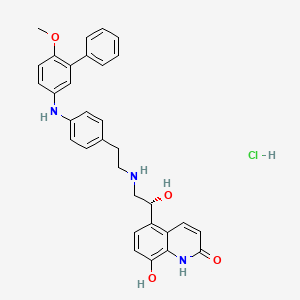

8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31N3O4.ClH/c1-39-30-15-11-24(19-27(30)22-5-3-2-4-6-22)34-23-9-7-21(8-10-23)17-18-33-20-29(37)25-12-14-28(36)32-26(25)13-16-31(38)35-32;/h2-16,19,29,33-34,36-37H,17-18,20H2,1H3,(H,35,38);1H/t29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKVXNOAIUAJNK-JMAPEOGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=CC=C(C=C2)CCNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)NC2=CC=C(C=C2)CCNC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TD-5471 Hydrochloride: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-5471 hydrochloride is a potent and selective full agonist of the human β2-adrenoceptor, recognized for its long-acting bronchodilatory properties.[1] This technical guide provides a detailed overview of the chemical structure, properties, and pharmacological profile of this compound, based on available preclinical data. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of respiratory therapeutics.

Chemical Structure and Properties

This compound is a quinolinone derivative with the chemical name 8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride.[2] Its structure is notable for features that contribute to its high potency and long duration of action, which is suggested to be correlated with its hydrophobicity.[1]

Chemical Structure Diagram:

Caption: Chemical structure of TD-5471.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C32H32ClN3O4 | [2] |

| Molecular Weight | 558.07 g/mol | [2] |

| CAS Number | 530084-35-6 | [2][3] |

| IUPAC Name | 8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride | [2] |

| Solubility | Soluble in DMSO | |

| Physical Form | Solid | |

| Storage Temperature | -20°C |

Pharmacological Profile

This compound is characterized as a potent and selective full agonist for the human β2-adrenoceptor.[1] Its primary mechanism of action involves the stimulation of these receptors, leading to smooth muscle relaxation in the airways.

Table 2: Pharmacodynamic Properties of this compound

| Parameter | Value | Species/Model | Source |

| pEC50 | 8.7 | Guinea pig tracheal ring assay | [1] |

| Activity | Long-acting bronchoprotection (significant effect at 72h) | in vivo guinea pig model | [1] |

Signaling Pathways

As a β2-adrenoceptor agonist, this compound is expected to primarily activate the canonical Gs-protein coupled signaling pathway. This activation leads to a cascade of intracellular events culminating in bronchodilation.

Caption: Canonical β2-adrenoceptor signaling pathway.

While the Gs-cAMP pathway is the principal mechanism, research into β2-adrenoceptor signaling has revealed the potential for alternative or biased signaling pathways. These can involve G protein-independent signaling cascades, such as those mediated by β-arrestin, or coupling to other G proteins like Gi. The specific signaling profile of this compound has not been fully elucidated in the public domain.

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and evaluation of this compound are not publicly available. However, based on standard practices in medicinal chemistry and pharmacology for similar long-acting β2-agonists, the following outlines represent plausible methodologies.

General Synthetic and Characterization Workflow:

Caption: General experimental workflow for a novel compound.

Representative In Vitro Guinea Pig Tracheal Ring Assay Protocol:

This assay is a standard method for evaluating the relaxant effect of β2-agonists on airway smooth muscle.

-

Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized. The tracheas are excised and placed in Krebs-Henseleit (KH) buffer. The trachea is cut into rings, approximately 2-3 mm in width.

-

Mounting: Tracheal rings are suspended between two stainless steel hooks in organ baths containing KH buffer, maintained at 37°C, and gassed with 95% O2 / 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration and Contraction: The rings are allowed to equilibrate under a resting tension of 1 g for at least 60 minutes. Following equilibration, the tissues are contracted with a submaximal concentration of a contractile agent (e.g., histamine or carbachol).

-

Compound Addition: Once a stable contractile tone is achieved, cumulative concentrations of this compound are added to the organ baths.

-

Data Analysis: The relaxation responses are measured as a percentage of the pre-contracted tone. A concentration-response curve is generated, and the pEC50 value is calculated.

Representative In Vivo Bronchoprotection Assay in Guinea Pigs:

This model assesses the ability of a compound to protect against bronchoconstriction induced by a spasmogen.

-

Animal Preparation: Male Dunkin-Hartley guinea pigs are used. The animals are conscious and unrestrained.

-

Compound Administration: this compound or vehicle is administered to the animals, typically via nebulization to mimic inhaled delivery.

-

Bronchoconstriction Challenge: At various time points after compound administration (e.g., 1.5 hours and 72 hours), the animals are exposed to an aerosolized bronchoconstrictor, such as histamine or acetylcholine.

-

Measurement of Bronchoconstriction: The onset of bronchoconstriction is determined by observing the time to the first signs of respiratory distress (e.g., coughing, collapse).

-

Data Analysis: The protective effect of this compound is quantified by the increase in the time to the onset of bronchoconstriction compared to vehicle-treated animals.

Conclusion

This compound is a potent, long-acting β2-adrenoceptor agonist with a promising preclinical profile for the potential treatment of obstructive airway diseases. Its chemical structure is designed for high affinity and prolonged duration of action at the β2-adrenoceptor. Further investigation into its detailed signaling profile and comprehensive safety and efficacy studies would be necessary to fully delineate its therapeutic potential.

References

TD-5471 Hydrochloride: A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TD-5471 hydrochloride, a potent and selective full agonist of the human β2-adrenoceptor. This document outlines its fundamental chemical properties, mechanism of action, and relevant experimental protocols for its characterization.

Core Compound Data

Quantitative information for this compound is summarized in the table below for quick reference.

| Parameter | Value |

| CAS Number | 530084-35-6 |

| Molecular Formula | C₃₂H₃₂ClN₃O₄ |

| Molecular Weight | 558.07 g/mol |

Mechanism of Action: β2-Adrenoceptor Signaling

This compound exerts its pharmacological effects through the activation of the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family. Upon agonist binding, the receptor couples to a stimulatory G protein (Gs), initiating a well-defined signaling cascade that ultimately leads to smooth muscle relaxation, a critical process in bronchodilation.

The binding of this compound to the β2-adrenoceptor induces a conformational change in the receptor, which in turn activates the α-subunit of the Gs protein (Gαs). This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαs subunit. The activated Gαs-GTP complex then dissociates from the βγ subunits and stimulates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2][3]

cAMP acts as a second messenger and activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets within the smooth muscle cell, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. The cumulative effect of these events is the relaxation of airway smooth muscle.[4][5][6]

Experimental Protocols: In Vitro Guinea Pig Tracheal Ring Assay

The following protocol outlines a standard method for assessing the bronchodilator activity of β2-agonists like this compound using an isolated guinea pig trachea preparation. This ex vivo model is highly relevant for predicting in vivo efficacy.

1. Tissue Preparation:

-

Male Hartley guinea pigs are euthanized by a humane method.

-

The trachea is carefully dissected and placed in a physiological salt solution, such as Krebs-Henseleit or Tyrode's solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

The trachea is cleaned of adhering connective tissue and cut into rings, typically 2-3 mm in width.

2. Organ Bath Setup:

-

Tracheal rings are mounted in organ baths containing the gassed physiological salt solution at 37°C.

-

One end of the ring is fixed to a stationary hook, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

The preparations are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 0.5 to 1.0 gram, with periodic washing.

3. Experimental Procedure:

-

Following equilibration, the tracheal rings are pre-contracted with a contractile agent such as histamine (e.g., 10⁻⁵ M) or methacholine to induce a stable tonic contraction.

-

Once a stable contraction plateau is achieved, cumulative concentrations of this compound are added to the organ bath.

-

The relaxant response is measured as the percentage reversal of the pre-induced contraction.

-

A full concentration-response curve is generated to determine the potency (pD₂ or EC₅₀) and efficacy of the compound.

-

At the end of each experiment, a maximal relaxation response can be induced by a non-specific relaxant like isoprenaline (e.g., 3x10⁻⁶ M) to normalize the data.

4. Data Analysis:

-

Concentration-response curves are plotted, and pharmacological parameters such as pD₂ (-log of the molar concentration that produces 50% of the maximal response) and intrinsic activity are calculated.

-

These data allow for the quantitative assessment of the bronchodilator properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 6. researchgate.net [researchgate.net]

TD-5471 Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD-5471 hydrochloride is a potent and selective full agonist of the human β2-adrenoceptor, developed for its potential as a long-acting bronchodilator. This technical guide provides a comprehensive overview of its mechanism of action, supported by available preclinical data. The document details its molecular interactions, downstream signaling pathways, and the experimental methodologies used to characterize its pharmacological profile. All quantitative data are presented in structured tables for clarity, and key pathways and experimental workflows are visualized through detailed diagrams.

Core Mechanism of Action: Selective β2-Adrenoceptor Agonism

This compound exerts its therapeutic effect through high-affinity binding to and activation of the human β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. As a full agonist, it mimics the action of the endogenous ligand, epinephrine, to elicit a maximal physiological response. Its selectivity for the β2-adrenoceptor over β1 and β3 subtypes is a key characteristic, minimizing the potential for off-target effects, particularly cardiovascular side effects associated with β1-adrenoceptor stimulation.[1][2]

The primary downstream effect of β2-adrenoceptor activation by TD-5471 in airway smooth muscle cells is the stimulation of the Gs alpha subunit of the associated G-protein. This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.[3]

Signaling Pathways

The signaling cascade initiated by this compound at the β2-adrenoceptor is multifaceted. The canonical pathway leads to bronchodilation, while other potential pathways may also be modulated.

Quantitative Pharmacological Data

The preclinical evaluation of this compound has yielded quantitative data that underscore its potency and selectivity. These findings are summarized in the tables below.

Table 1: In Vitro Potency and Intrinsic Activity

| Assay System | Parameter | Value | Reference |

| Guinea Pig Trachea Assay | pEC50 | 8.7 ± 0.1 | [1] |

| Human β2-Adrenergic Receptor | pEC50 | 9.4 ± 0.4 | [1] |

| Human β2-Adrenergic Receptor | Intrinsic Activity | 83 ± 9% | [1] |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Intrinsic activity is relative to a standard full agonist.

Table 2: Receptor Selectivity

| Receptor Subtype Comparison | Functional Selectivity Ratio | Reference |

| β2 / β1 | 56 | [1] |

| β2 / β3 | 100 | [1] |

Functional selectivity is the ratio of EC50 values for the different receptor subtypes.

Key Preclinical Experiments and Methodologies

The pharmacological profile of this compound was established through a series of in vitro and in vivo experiments. The detailed protocols for these key studies are outlined below.

In Vitro Guinea Pig Trachea Assay

This assay is a classical method for evaluating the relaxant effects of β2-agonists on airway smooth muscle.

Objective: To determine the potency (pEC50) and onset of action of TD-5471 in relaxing pre-contracted guinea pig tracheal smooth muscle.

Experimental Protocol:

-

Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is cut into rings, and the epithelium is left intact.

-

Mounting: Tracheal rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2. The rings are connected to isometric force transducers to record changes in muscle tension.

-

Equilibration and Contraction: The tissues are allowed to equilibrate under a resting tension. Following equilibration, the tracheal rings are contracted with a submaximal concentration of a contractile agent such as carbachol or histamine.

-

Compound Administration: Once a stable contractile tone is achieved, cumulative concentrations of this compound are added to the organ baths.

-

Data Analysis: The relaxant response at each concentration is measured as a percentage of the maximal relaxation induced by a standard β2-agonist like isoprenaline. A concentration-response curve is then plotted to determine the pEC50 value.

In Vivo Bronchoprotection in Guinea Pigs

This in vivo model assesses the ability of a compound to protect against induced bronchoconstriction, providing insights into its duration of action.

Objective: To evaluate the bronchoprotective effects and duration of action of this compound in a live animal model.

Experimental Protocol:

-

Animal Model: Conscious male Dunkin-Hartley guinea pigs are used.

-

Compound Administration: this compound is administered to the animals, typically via inhalation or intratracheal instillation, at various doses.

-

Bronchoconstriction Challenge: At specific time points after compound administration, the animals are challenged with a bronchoconstricting agent, such as intravenous acetylcholine or an inhaled methacholine aerosol.

-

Measurement of Bronchoconstriction: The degree of bronchoconstriction is measured, often by monitoring changes in airway resistance and dynamic compliance using a whole-body plethysmograph.

-

Data Analysis: The protective effect of TD-5471 is quantified by the inhibition of the bronchoconstrictor response compared to a vehicle-treated control group. The duration of action is determined by assessing the bronchoprotective effect at various time points post-dosing.

Conclusion

This compound is a potent and selective full agonist of the β2-adrenoceptor with a preclinical profile indicative of a long duration of action. Its mechanism of action is centered on the canonical Gs-adenylyl cyclase-cAMP signaling pathway, leading to airway smooth muscle relaxation. The quantitative data from in vitro and in vivo studies support its potential as an effective bronchodilator. Further clinical investigations are necessary to fully elucidate its therapeutic utility in respiratory diseases such as asthma and COPD.

References

TD-5471 Hydrochloride: A Technical Overview of a Potent β2-Adrenoceptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-5471 hydrochloride is a potent and selective full agonist of the human β2-adrenoceptor, developed for the potential treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a long-acting β2-agonist (LABA), its mechanism of action centers on the relaxation of airway smooth muscle, leading to bronchodilation. This technical guide provides an in-depth overview of the available pharmacological data, relevant experimental protocols, and the underlying signaling pathways associated with this compound and β2-adrenoceptor activation.

Mechanism of Action

The therapeutic effects of this compound are mediated through its high-affinity binding to and activation of the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The primary signaling cascade initiated by β2-adrenoceptor agonists involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates several downstream targets within the airway smooth muscle cells, ultimately resulting in a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase. This cascade of events prevents the phosphorylation of myosin, leading to smooth muscle relaxation and bronchodilation.

Pharmacological Data

The following tables summarize the available quantitative and qualitative pharmacological data for this compound. It is important to note that detailed binding affinity (Ki) and a comprehensive selectivity profile against a broad panel of receptors are not publicly available in the reviewed literature.

Table 1: In Vitro Potency of this compound

| Assay | Species | Tissue | Parameter | Value | Reference |

| Tracheal Ring Assay | Guinea Pig | Trachea | pEC50 | 8.7 | [1] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Effect | Key Findings | Reference |

| Bronchoprotection Model | Guinea Pig | Dose-dependent and long-lasting bronchoprotection | Showed excellent potency 1.5 hours after nebulized dosing. At nebulizer concentrations ≥30 μg/mL, bronchoprotection at 72 hours was significantly greater than that of Salmeterol. | [1] |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments relevant to the characterization of β2-adrenoceptor agonists like this compound.

Guinea Pig Tracheal Ring Assay

This ex vivo assay is a standard method for evaluating the relaxant effects of bronchodilators on airway smooth muscle.

1. Tissue Preparation:

-

Male Hartley guinea pigs are euthanized, and the trachea is immediately excised.

-

The trachea is placed in a Krebs-Henseleit solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1).

-

The trachea is cleaned of adhering connective tissue, and the epithelium may be left intact or removed by gentle rubbing of the luminal surface.

-

The trachea is cut into rings of 3-4 mm in width.

2. Experimental Setup:

-

Each tracheal ring is suspended between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

-

One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

-

An optimal resting tension of 1.0-1.5 g is applied to the rings, and they are allowed to equilibrate for at least 60 minutes. During this period, the bath solution is changed every 15-20 minutes.

3. Experimental Procedure:

-

After equilibration, the tracheal rings are contracted with a submaximal concentration of a contractile agent, such as histamine (10 µM) or methacholine (1 µM), to induce a stable tonic contraction.

-

Once a stable plateau of contraction is reached, cumulative concentrations of the β2-agonist (e.g., this compound) are added to the organ bath.

-

The relaxant response is recorded as the percentage reversal of the induced contraction.

-

The concentration of the agonist that produces 50% of the maximal relaxation is determined as the EC50 value.

cAMP Accumulation Assay

This cell-based assay quantifies the increase in intracellular cyclic AMP levels following the activation of Gs-coupled receptors.

1. Cell Culture and Plating:

-

A suitable cell line endogenously expressing or recombinantly overexpressing the human β2-adrenoceptor (e.g., HEK293, CHO) is used.

-

Cells are cultured in an appropriate medium and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded into 96- or 384-well plates at a predetermined density and allowed to adhere overnight.

2. Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES).

-

The cells are then incubated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for a short period to prevent the degradation of cAMP.

-

Following the pre-incubation, cells are stimulated with varying concentrations of the β2-agonist (e.g., this compound) for a defined period (typically 15-30 minutes) at 37°C.

-

The stimulation is terminated by lysing the cells.

3. cAMP Detection:

-

The intracellular cAMP concentration in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), or Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

-

The signal is inversely proportional to the amount of cAMP produced by the cells.

-

A standard curve is generated using known concentrations of cAMP to quantify the amount of cAMP in the samples.

-

The EC50 value for the agonist-induced cAMP accumulation is calculated from the dose-response curve.

Signaling Pathways

The activation of the β2-adrenoceptor by an agonist like this compound initiates a cascade of intracellular events. The canonical pathway involves Gs protein coupling, leading to bronchodilation. However, prolonged or excessive stimulation can lead to receptor desensitization and internalization, often mediated by β-arrestin.

Caption: Canonical Gs-mediated signaling pathway of the β2-adrenoceptor.

Caption: β-arrestin-mediated desensitization and signaling of the β2-adrenoceptor.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of a novel β2-adrenoceptor agonist.

Caption: General experimental workflow for β2-adrenoceptor agonist evaluation.

References

An In-Depth Technical Guide to the Discovery and Synthesis of TD-5471 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD-5471 hydrochloride is a potent and selective long-acting β2-adrenoceptor agonist (LABA) identified through a multivalent design approach. This technical guide provides a comprehensive overview of its discovery, synthesis, and pharmacological characterization. The synthesis leverages a key Buchwald-Hartwig amination reaction to construct the core biarylamine structure. In vitro and in vivo studies in guinea pig models have demonstrated its high potency and long duration of action as a bronchodilator. This document details the experimental protocols for its synthesis and biological evaluation and visualizes the key pathways and workflows.

Discovery and Rationale

The discovery of TD-5471 originated from a multivalent design strategy aimed at developing novel LABAs with an extended duration of action for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] The design strategy commenced with the known β2-agonist, milveterol, as a starting point. Researchers explored the replacement of the hydrophilic secondary binding group of milveterol with more hydrophobic biarylamine moieties. This exploration was facilitated by the use of a common intermediate, allowing for the rapid synthesis of a series of analogues via a palladium-catalyzed Buchwald-Hartwig amination reaction.[1] Through this systematic approach, TD-5471 emerged as a lead candidate, exhibiting potent and selective full agonism at the human β2-adrenoceptor with a prolonged duration of action.[1]

Synthesis of this compound

The synthesis of this compound is centered around the strategic formation of a key biarylamine linkage via a Buchwald-Hartwig amination. While the specific, step-by-step protocol from the primary literature is not publicly available, a representative synthetic workflow can be constructed based on established methodologies for this class of compounds.

General Synthetic Workflow

The logical workflow for the synthesis of this compound can be visualized as follows:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Buchwald-Hartwig Amination (Representative)

This protocol is a general representation of a Buchwald-Hartwig amination reaction for the synthesis of biarylamines, which is the core of TD-5471's synthesis.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3)

-

Phosphine ligand (e.g., BINAP, XPhos, SPhos)

-

Base (e.g., NaOt-Bu, K2CO3, Cs2CO3)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide (1.0 eq), the amine (1.2 eq), the palladium catalyst (0.01-0.05 eq), and the phosphine ligand (0.02-0.10 eq).

-

Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

-

Add the anhydrous solvent via syringe.

-

Add the base (1.5-2.0 eq) to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the desired biarylamine.

Pharmacological Characterization

TD-5471 has been characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and duration of action.

In Vitro Potency and Functional Activity

The potency of TD-5471 was assessed using an in vitro guinea pig tracheal ring assay. This assay measures the ability of a compound to relax pre-contracted airway smooth muscle.

Experimental Protocol: Guinea Pig Tracheal Ring Assay (Representative)

-

Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit buffer.

-

The trachea is cleaned of adhering connective tissue and cut into 2-3 mm wide rings.

-

The tracheal rings are suspended in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and aerated with 95% O2 / 5% CO2.

-

The rings are connected to isometric force transducers to record changes in tension.

-

After an equilibration period, the tracheal rings are contracted with a submaximal concentration of a contractile agent (e.g., histamine or methacholine).

-

Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., TD-5471) are added to the organ bath, and the relaxation response is recorded.

-

The potency of the compound is expressed as the pEC50, which is the negative logarithm of the molar concentration that produces 50% of the maximal relaxation.

In Vivo Bronchoprotection

The duration of action and in vivo efficacy of TD-5471 were evaluated in a guinea pig model of bronchoprotection.

Experimental Protocol: In Vivo Bronchoprotection in Guinea Pigs (Representative)

-

Male Dunkin-Hartley guinea pigs are conscious and restrained in a plethysmograph to measure airway resistance.

-

A baseline measurement of airway resistance is obtained.

-

The animals are exposed to a nebulized solution of the test compound (e.g., this compound) or vehicle control.

-

At various time points after dosing, the animals are challenged with a nebulized bronchoconstrictor (e.g., histamine).

-

Airway resistance is measured again after the bronchoconstrictor challenge.

-

The bronchoprotective effect of the test compound is calculated as the percentage inhibition of the bronchoconstrictor-induced increase in airway resistance.

Quantitative Data Summary

| Parameter | Value | Assay | Reference |

| pEC50 | 8.7 | Guinea Pig Tracheal Ring Assay | [1] |

Mechanism of Action: β2-Adrenoceptor Signaling

As a β2-adrenoceptor agonist, TD-5471 exerts its therapeutic effect by stimulating the β2-adrenergic receptors on the surface of airway smooth muscle cells. This initiates a signaling cascade that leads to bronchodilation.

Signaling Pathway Diagram

The signaling pathway activated by a long-acting β2-agonist like TD-5471 is depicted below:

Caption: β2-Adrenoceptor signaling pathway activated by TD-5471.

Conclusion

This compound is a potent and selective long-acting β2-adrenoceptor agonist discovered through a rational, multivalent design approach. Its synthesis is efficiently achieved using a Buchwald-Hartwig amination as the key step. Preclinical studies have demonstrated its high potency and long duration of action, supporting its potential as a valuable therapeutic agent for respiratory diseases. The detailed experimental workflows and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development.

References

TD-5471 Hydrochloride: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD-5471 hydrochloride is a potent and selective full agonist for the human β2-adrenoceptor, demonstrating a prolonged duration of action.[1] This technical guide provides a detailed overview of the pharmacological properties of this compound, drawing from available preclinical data. The document covers its mechanism of action, in vitro and in vivo pharmacology, and the associated signaling pathways. Due to the limited public availability of the full primary research, this guide synthesizes information from abstracts and commercially available data, providing a comprehensive overview based on the current understanding of this compound.

Introduction

Long-acting β2-adrenoceptor agonists (LABAs) are a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their therapeutic effect is primarily mediated by the relaxation of airway smooth muscle, leading to bronchodilation. TD-5471 was developed as a result of a multivalent design approach aimed at identifying novel LABAs with extended duration of action.[1] Its unique chemical structure, incorporating a biarylamine secondary binding group, differentiates it from other LABAs and is thought to contribute to its long-acting profile through increased hydrophobicity.

Mechanism of Action

This compound is a selective agonist of the β2-adrenoceptor, a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding, TD-5471 activates the receptor, initiating a cascade of intracellular signaling events. The primary pathway involves the coupling to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and relaxation of smooth muscle tissue, particularly in the bronchi.

Signaling Pathway Diagram

Caption: Canonical signaling pathway of TD-5471 via the β2-adrenoceptor.

Pharmacological Data

While the full, detailed quantitative data from the primary publication by Jacobsen et al. is not publicly accessible, the available information from abstracts and vendor technical data sheets allows for a summary of the key pharmacological parameters of TD-5471.

Table 1: In Vitro Pharmacology of TD-5471

| Parameter | Species/Assay | Value | Reference |

| Potency | Guinea Pig Tracheal Ring Assay | pEC50 = 8.7 | [1] |

| Agonist Activity | Human β2-Adrenoceptor | Full Agonist | [1] |

| Onset of Action | Guinea Pig Trachea Model | Slow | [1] |

Table 2: In Vivo Pharmacology of TD-5471

| Parameter | Species/Model | Key Findings | Reference |

| Efficacy | Guinea Pig Model of Bronchoprotection | Dose-dependent and long duration of action | [1] |

| Potency | Guinea Pig Model of Bronchoprotection | Excellent potency at 1.5 hours post-dosing | [1] |

| Duration of Action | Guinea Pig Model of Bronchoprotection | Significant bronchoprotection at 72 hours, greater than salmeterol | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of TD-5471 are not fully available in the public domain. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.

In Vitro Guinea Pig Tracheal Ring Assay

This assay is a classic functional experiment to determine the potency and efficacy of bronchodilators.

Workflow Diagram:

References

TD-5471 Hydrochloride: A Comprehensive Technical Review of its Selectivity for the β2-Adrenergic Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-5471 hydrochloride is a potent and selective long-acting β2-adrenergic receptor (β2-AR) agonist that has been investigated for its potential therapeutic applications, particularly in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a β2-AR agonist, TD-5471 stimulates the β2-adrenergic receptors, which are predominantly found in the smooth muscle of the airways. Activation of these receptors leads to the relaxation of the airway smooth muscle, resulting in bronchodilation and improved airflow. This technical guide provides an in-depth analysis of the selectivity profile of this compound for the β2-adrenergic receptor, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Data Presentation: Selectivity Profile of this compound

The selectivity of a β2-adrenergic agonist is a critical determinant of its therapeutic index. High selectivity for the β2-AR over other adrenergic receptor subtypes, such as β1-AR (predominantly in the heart) and β3-AR (involved in lipolysis and thermogenesis), minimizes the potential for off-target side effects like cardiovascular stimulation. TD-5471 has demonstrated a favorable selectivity profile.

| Receptor Subtype | Parameter | Value | Functional Selectivity Ratio (β2/βx) |

| β2-Adrenergic Receptor | pEC50 | 9.4 ± 0.4 | - |

| Intrinsic Activity | 83 ± 9% | - | |

| β1-Adrenergic Receptor | - | - | 56 |

| β3-Adrenergic Receptor | - | - | 100 |

Table 1: In vitro functional selectivity of this compound for human β-adrenergic receptors.[1]

The data clearly indicates that TD-5471 is a potent agonist at the human β2-adrenergic receptor with high functional selectivity over β1 and β3 subtypes.[1]

Experimental Protocols

The characterization of the selectivity profile of this compound involves a combination of in vitro binding and functional assays. The following are detailed methodologies representative of the key experiments used to generate the selectivity data.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor. These assays measure the ability of the test compound (e.g., TD-5471) to displace a radiolabeled ligand that is known to bind to the receptor of interest.

Objective: To determine the binding affinity (Ki) of this compound for human β1, β2, and β3-adrenergic receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human β1, β2, or β3-adrenergic receptors.

-

Radioligand: [³H]-dihydroalprenolol (a non-selective β-adrenergic antagonist) or other suitable subtype-selective radioligands.

-

Test compound: this compound at various concentrations.

-

Non-specific binding control: A high concentration of a non-labeled, non-selective β-adrenergic antagonist (e.g., propranolol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at a controlled temperature, e.g., 25°C).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of TD-5471 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation Assay)

Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For β2-adrenergic receptors, which are Gs-protein coupled, agonist binding leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

Objective: To determine the potency (EC50) and intrinsic activity of this compound at human β1, β2, and β3-adrenergic receptors.

Materials:

-

Whole cells stably expressing human β1, β2, or β3-adrenergic receptors.

-

Test compound: this compound at various concentrations.

-

Reference full agonist (e.g., isoproterenol).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor for a defined period (e.g., 30 minutes).

-

Stimulation: Add varying concentrations of this compound or the reference full agonist to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the concentration-response curve for TD-5471 and determine the EC50 value (the concentration that produces 50% of the maximal response). The intrinsic activity is calculated as the maximal response produced by TD-5471 as a percentage of the maximal response produced by the full agonist isoproterenol.

Mandatory Visualizations

Signaling Pathway

Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.

Experimental Workflows

Caption: Workflow for a Competitive Radioligand Binding Assay.

Caption: Workflow for a Cell-Based cAMP Functional Assay.

References

In Vitro Characterization of TD-5471 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD-5471 hydrochloride is a potent and selective full agonist of the human β2-adrenoceptor, developed for potential therapeutic applications. This document provides a comprehensive technical overview of the standard in vitro methodologies employed to characterize compounds of this class. While specific binding affinity and selectivity data for this compound are not publicly available, this guide details the essential experimental protocols and data presentation formats necessary for a thorough preclinical evaluation. The information herein is intended to guide researchers in the design and interpretation of in vitro studies for novel long-acting β2-agonists.

Introduction

This compound has been identified as a potent and selective full agonist for the human β2-adrenoceptor.[1] As a long-acting β2-agonist (LABA), its primary mechanism of action involves the stimulation of the β2-adrenergic receptor, leading to a cascade of intracellular events that result in smooth muscle relaxation. This makes it a candidate for the treatment of respiratory diseases characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).

A thorough in vitro characterization is fundamental to understanding the pharmacological profile of a novel compound like this compound. This includes determining its potency, selectivity, and mechanism of action through a series of standardized assays. This guide outlines the key in vitro experiments and the expected data outputs.

Mechanism of Action: The β2-Adrenergic Signaling Pathway

Activation of the β2-adrenoceptor by an agonist like this compound initiates a well-defined signaling cascade. The receptor, a G-protein coupled receptor (GPCR), couples to a stimulatory G-protein (Gs). This interaction triggers the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in the desired physiological response, such as smooth muscle relaxation.

Quantitative In Vitro Data

A comprehensive in vitro pharmacological profile is typically summarized in a tabular format. While a complete dataset for this compound is not publicly available, the following tables illustrate the standard parameters measured.

Functional Potency

The functional potency of a β2-agonist is a measure of its ability to elicit a biological response. The pEC50 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect, is a common metric.

| Compound | Assay | Tissue/Cell Line | pEC50 | Reference |

| This compound | Tracheal Ring Relaxation | Guinea Pig | 8.7 | [1] |

| Salmeterol (Example) | Tracheal Spiral Relaxation | Guinea Pig | 9.2 | |

| Formoterol (Example) | Tracheal Spiral Relaxation | Guinea Pig | 8.9 |

Binding Affinity and Selectivity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor (Ki) and its selectivity against other related receptors. High selectivity for the β2-adrenoceptor over β1 and β3 subtypes is a desirable characteristic to minimize off-target effects.

| Compound | Receptor | pKi (Affinity) | Selectivity (fold vs. β2) | Reference |

| This compound | β2-Adrenoceptor | Not Available | Not Available | |

| β1-Adrenoceptor | Not Available | Not Available | ||

| β3-Adrenoceptor | Not Available | Not Available | ||

| Vilanterol (Example) | β2-Adrenoceptor | ~9.1 | - | [2] |

| β1-Adrenoceptor | <7 | >100 | [2] | |

| β3-Adrenoceptor | <6 | >1000 | [2] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. The following sections describe the standard protocols for key experiments.

Radioligand Binding Assay (Hypothetical Protocol for TD-5471)

This assay determines the binding affinity (Ki) of this compound for the human β2-adrenoceptor and its selectivity against β1- and β3-adrenoceptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing the human β1, β2, or β3-adrenoceptor.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2, is used.

-

Competition Binding: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177) and varying concentrations of this compound.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Washing: Filters are washed with ice-cold buffer to minimize non-specific binding.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay (Hypothetical Protocol for TD-5471)

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) and intrinsic activity.

Methodology:

-

Cell Culture: Cells expressing the human β2-adrenoceptor are cultured to an appropriate density.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Agonist Stimulation: Cells are then stimulated with a range of concentrations of this compound for a defined period.

-

Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The amount of cAMP in the cell lysates is quantified using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: A dose-response curve is generated, and the EC50 (potency) and Emax (maximum effect, indicating intrinsic activity) are calculated.

Guinea Pig Tracheal Ring Assay

This ex vivo assay provides a measure of the functional relaxant effect of a compound on airway smooth muscle.

Methodology:

-

Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2/5% CO2.

-

Contraction: The tracheal rings are pre-contracted with an agent such as histamine or methacholine.

-

Compound Addition: Cumulative concentrations of this compound are added to the organ bath.

-

Measurement of Relaxation: The relaxation of the tracheal smooth muscle is measured isometrically.

-

Data Analysis: The concentration of this compound that causes 50% of the maximal relaxation is determined, and the pEC50 is calculated.

Conclusion

The in vitro characterization of this compound, and other novel long-acting β2-agonists, relies on a standardized set of experiments to determine their pharmacological profile. While specific binding data for this compound is not publicly available, the established methodologies for assessing receptor binding affinity, functional potency, and selectivity are well-defined. The high potency observed in the guinea pig tracheal ring assay (pEC50 of 8.7) suggests that this compound is a promising candidate in its class.[1] A complete in vitro profile, including comprehensive binding and selectivity data, is essential for its continued development and for understanding its full therapeutic potential and safety profile.

References

Structural Activity Relationship of TD-5471 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of TD-5471 hydrochloride, a potent and selective long-acting β2-adrenoceptor agonist. The document outlines the key structural features contributing to its pharmacological profile, summarizes available quantitative data, and details relevant experimental protocols.

Introduction

This compound is a full agonist of the human β2-adrenoceptor, developed for the potential treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Its development emerged from the optimization of the milveterol scaffold, with a primary goal of achieving an extended duration of action suitable for once-daily dosing. The key structural differentiation of TD-5471 lies in the incorporation of a biarylamine moiety, which significantly influences its pharmacokinetic and pharmacodynamic properties.

Core Structural Moieties and Pharmacological Activity

The pharmacological profile of this compound is intrinsically linked to its specific chemical architecture. The molecule's high potency and selectivity as a β2-adrenoceptor agonist are attributed to the synergistic interplay of its core structural components.

Key Structural Features:

-

Pharmacophore: The molecule retains the essential ethanolamine pharmacophore necessary for binding to and activation of the β2-adrenoceptor.

-

Biarylamine Group: The introduction of a biarylamine linker is a pivotal modification from the milveterol scaffold. This feature is associated with the compound's long duration of action, likely by increasing its hydrophobicity and promoting retention in the lung tissue.

-

Milveterol Scaffold: The foundational structure provides the necessary orientation of the pharmacophore for effective receptor interaction.

The structural evolution from milveterol to TD-5471 highlights a targeted drug design strategy focused on enhancing the duration of action while maintaining high potency and selectivity.

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of TD-5471.

| Parameter | Value | Assay |

| pEC50 | 8.7 ± 0.1 | Guinea Pig Tracheal Ring Assay |

| β2 pEC50 | 9.4 ± 0.4 | Human β2-Adrenoceptor (in vitro) |

| Intrinsic Activity | 83 ± 9% | Human β2-Adrenoceptor (in vitro) |

Experimental Protocols

In Vitro Guinea Pig Tracheal Ring Assay

This assay is a classical method for evaluating the potency and efficacy of bronchodilators.

Methodology:

-

Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea is excised and placed in Krebs-Henseleit solution. The trachea is then cut into rings, approximately 2-3 mm in width.

-

Mounting: The tracheal rings are suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to measure changes in tension.

-

Contraction and Relaxation: The tracheal rings are pre-contracted with a spasmogen, such as histamine or methacholine, to induce a stable contractile tone. Cumulative concentrations of the test compound (e.g., this compound) are then added to the organ bath, and the resulting relaxation of the tracheal smooth muscle is recorded.

-

Data Analysis: The relaxation responses are expressed as a percentage of the maximal relaxation induced by a standard β2-agonist, such as isoproterenol. The pEC50 value, which is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response, is then calculated.

In Vivo Bronchoprotection Assay in Guinea Pigs

This in vivo model assesses the ability of a compound to protect against bronchoconstriction.

Methodology:

-

Animal Model: Conscious or anesthetized male Dunkin-Hartley guinea pigs are used.

-

Drug Administration: The test compound is typically administered via inhalation (nebulization) or intratracheal instillation.

-

Bronchoconstrictor Challenge: After a predetermined time following drug administration, the animals are challenged with an inhaled or intravenously administered bronchoconstrictor, such as histamine or acetylcholine.

-

Measurement of Airway Resistance: Changes in airway resistance are measured using techniques like whole-body plethysmography.

-

Data Analysis: The protective effect of the test compound is quantified by the degree of inhibition of the bronchoconstrictor-induced increase in airway resistance.

Signaling Pathway and Logical Relationships

β2-Adrenoceptor Signaling Pathway

Activation of the β2-adrenoceptor by an agonist like this compound initiates a well-defined intracellular signaling cascade.

TD-5471 Hydrochloride: An In-Depth Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-5471 hydrochloride is a potent and selective full agonist of the human β2-adrenergic receptor (β2-AR), developed for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] As an ultra-long-acting β2-agonist (ultra-LABA), its extended duration of action offers potential for once-daily dosing, a significant advantage in patient compliance and therapeutic efficacy.[3] This technical guide provides a comprehensive overview of the downstream signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Mechanism of Action: β2-Adrenergic Receptor Activation

The primary molecular target of this compound is the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily. Upon binding, this compound stabilizes a conformational state of the receptor that promotes the activation of intracellular signaling pathways, leading to the physiological responses characteristic of β2-AR agonists, most notably smooth muscle relaxation in the airways.

Quantitative Pharmacological Profile

The potency, efficacy, and selectivity of this compound have been characterized through various in vitro and ex vivo assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Species/System | Reference |

| pEC50 | 9.4 ± 0.4 | Human β2-Adrenergic Receptor | [3] |

| 8.7 | Guinea Pig Tracheal Ring Assay | [1] | |

| Intrinsic Activity | 83 ± 9% | Human β2-Adrenergic Receptor | [3] |

| Functional Selectivity (β2/β1) | 56-fold | Human Adrenergic Receptors | [3] |

| Functional Selectivity (β2/β3) | 100-fold | Human Adrenergic Receptors | [3] |

Table 1: In Vitro and Ex Vivo Potency and Efficacy of TD-5471

Downstream Signaling Pathways

The binding of this compound to the β2-AR initiates a cascade of intracellular events, primarily mediated by heterotrimeric G proteins. The canonical signaling pathway involves the activation of the Gs α subunit, leading to the production of cyclic adenosine monophosphate (cAMP). However, evidence suggests that β2-ARs can also couple to other G proteins and activate alternative signaling pathways.

Canonical Gs-cAMP-PKA Signaling Pathway

This is the principal pathway responsible for the bronchodilatory effects of this compound.

-

G Protein Activation: Upon agonist binding, the β2-AR undergoes a conformational change, facilitating the exchange of GDP for GTP on the α subunit of the associated Gs protein.

-

Adenylyl Cyclase Activation: The activated Gsα-GTP complex dissociates from the βγ subunits and binds to and activates adenylyl cyclase (AC).

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. The freed catalytic subunits are now active.

-

Phosphorylation of Downstream Targets: Active PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle.

Non-Canonical Signaling: β-Arrestin Pathway

In addition to G protein-mediated signaling, agonist-bound β2-ARs can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades.

-

Receptor Phosphorylation: Activated β2-AR is phosphorylated by GRKs.

-

β-Arrestin Recruitment: Phosphorylated β2-AR recruits β-arrestin.

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling (desensitization) and targets the receptor for internalization via clathrin-coated pits.

-

Scaffolding and Signal Transduction: β-arrestin can also act as a scaffold for other signaling proteins, such as MAP kinases (e.g., ERK1/2), leading to the activation of distinct cellular responses.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key assays used to characterize the downstream signaling of this compound.

cAMP Accumulation Assay (HTRF)

This assay quantifies the production of intracellular cAMP following receptor activation.

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating cAMP production.

Materials:

-

HEK293 cells stably expressing the human β2-adrenergic receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

This compound and reference agonists.

-

HTRF cAMP detection kit (e.g., from Cisbio or PerkinElmer).

-

Microplate reader capable of HTRF detection.

Procedure:

-

Cell Culture: Culture HEK293-β2-AR cells to ~80% confluency.

-

Cell Plating: Harvest cells and seed them into a 384-well white microplate at a density of 5,000-10,000 cells per well. Incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and a reference agonist in assay buffer containing a phosphodiesterase inhibitor.

-

Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30 minutes at room temperature.

-

Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

-

Incubation: Incubate for 1 hour at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader at 620 nm and 665 nm.

-

Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the dose-response curves and determine the EC50 values using a non-linear regression model.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated β2-AR.

Objective: To determine the potency (EC50) and efficacy of this compound in inducing β-arrestin recruitment.

Materials:

-

Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® β-Arrestin cells from DiscoveRx).

-

Cell culture medium.

-

Assay buffer.

-

This compound and reference agonists.

-

Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).

-

Luminometer.

Procedure:

-

Cell Plating: Seed the engineered cells in a 384-well white microplate and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate for 60-90 minutes at 37°C.

-

Detection: Add the detection reagents according to the manufacturer's protocol.

-

Signal Measurement: Measure the chemiluminescent signal using a luminometer.

-

Data Analysis: Plot the dose-response curves and determine the EC50 values.

Conclusion

This compound is a potent and selective β2-adrenergic receptor agonist with a well-defined primary mechanism of action through the Gs-cAMP-PKA pathway. Its high potency and selectivity contribute to its therapeutic potential as a long-acting bronchodilator. Further investigation into its engagement of non-canonical signaling pathways, such as β-arrestin-mediated signaling, will provide a more complete understanding of its pharmacological profile and may reveal opportunities for the development of biased agonists with improved therapeutic indices. The experimental protocols provided in this guide serve as a foundation for researchers to further explore the intricate downstream signaling of this compound and other β2-AR agonists.

References

Methodological & Application

Application Notes and Protocols for TD-5471 Hydrochloride in Guinea Pig Tracheal Ring Assay

Topic: TD-5471 Hydrochloride in Guinea Pig Tracheal Ring Assay Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

The guinea pig tracheal ring assay is a classical and robust ex vivo model used to assess the pharmacological activity of compounds on airway smooth muscle. This assay is instrumental in the preclinical development of bronchodilators for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). These notes provide a detailed protocol for evaluating the effects of this compound, a putative muscarinic receptor antagonist, on the contractility of isolated guinea pig tracheal rings.

Muscarinic receptors, particularly the M3 subtype, play a crucial role in mediating bronchoconstriction via acetylcholine.[1][2] Antagonists of these receptors are a cornerstone in the management of obstructive airway diseases.[2] This document outlines the methodology to determine the potency and efficacy of this compound in relaxing pre-contracted guinea pig tracheal smooth muscle.

Data Presentation

Table 1: Potency of this compound in Relaxing Pre-contracted Guinea Pig Tracheal Rings

| Compound | Pre-contraction Agent (Concentration) | n | pIC50 (Mean ± SEM) | Maximum Relaxation (%) (Mean ± SEM) |

| This compound | Acetylcholine (1 µM) | 6 | 8.5 ± 0.2 | 98 ± 2 |

| Atropine (Reference) | Acetylcholine (1 µM) | 6 | 8.9 ± 0.1 | 100 ± 1 |

| Ipratropium (Reference) | Acetylcholine (1 µM) | 6 | 9.2 ± 0.3 | 100 ± 1 |

pIC50 is the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximum possible relaxation.

Table 2: Composition of Modified Krebs-Henseleit Solution

| Component | Concentration (mM) |

| NaCl | 113.0 |

| KCl | 4.8 |

| CaCl₂ | 2.5 |

| KH₂PO₄ | 1.2 |

| MgSO₄ | 1.2 |

| NaHCO₃ | 25.0 |

| Glucose | 5.7 |

The solution should be maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.[3]

Experimental Protocols

Materials and Reagents

-

Male Dunkin-Hartley guinea pigs (300-400 g)

-

This compound

-

Acetylcholine (ACh)

-

Atropine

-

Ipratropium bromide

-

Modified Krebs-Henseleit solution (see Table 2)

-

Distilled water

-

95% O₂ / 5% CO₂ gas mixture

Equipment

-

Organ bath system with 10 mL chambers[4]

-

Isotonic force-displacement transducers

-

Data acquisition system

-

Dissection microscope

-

Surgical instruments (scissors, forceps)

-

Water bath maintained at 37°C

-

pH meter

Tissue Preparation

-

Euthanize a guinea pig via an approved method (e.g., CO₂ inhalation followed by exsanguination).[5]

-

Perform a thoraco-cervicotomy to expose and harvest the trachea.[3]

-

Immediately place the trachea in ice-cold Krebs-Henseleit solution.

-

Under a dissection microscope, carefully remove adhering connective tissue.[5]

Organ Bath Setup and Equilibration

-

Suspend each tracheal ring between two stainless steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.[4]

-

Apply a resting tension of 1.5 g to each ring and allow the tissue to equilibrate for 60 minutes.[3]

-

During the equilibration period, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.[3]

Experimental Procedure

-

Induction of Contraction: After equilibration, induce a sustained contraction by adding acetylcholine (ACh) to a final concentration of 1 µM. Wait for the contraction to stabilize (typically 10-15 minutes).

-

Cumulative Concentration-Response Curve:

-

Once a stable contraction plateau is reached, add this compound to the organ bath in a cumulative manner, with concentrations typically ranging from 1 nM to 10 µM.

-

Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next higher concentration.

-

Record the relaxation response as a percentage of the initial ACh-induced contraction.

-

-

Data Analysis:

-

Plot the percentage of relaxation against the logarithm of the molar concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the pIC50 and the maximum relaxation percentage.

-

Visualizations

Signaling Pathway of Muscarinic Receptor-Mediated Contraction

Caption: Muscarinic M3 receptor signaling pathway in airway smooth muscle.

Experimental Workflow for Guinea Pig Tracheal Ring Assay

Caption: Workflow for assessing TD-5471 HCl in the tracheal ring assay.

Discussion

This protocol provides a standardized framework for assessing the relaxant properties of this compound on airway smooth muscle. The use of acetylcholine as a contractile agent specifically probes the muscarinic pathway, making this assay highly relevant for characterizing muscarinic receptor antagonists. The inclusion of reference compounds like atropine and ipratropium allows for the validation of the assay and the comparative pharmacological profiling of the test compound. The three primary mechanisms of airway smooth muscle relaxation involve the cGMP/NO-dependent pathway, the cAMP/PGI2-dependent pathway, and hyperpolarization-dependent mechanisms.[6][7] By antagonizing the contractile signal, this compound effectively promotes relaxation. Careful adherence to the described methods will ensure the generation of reliable and reproducible data for the preclinical evaluation of this compound as a potential treatment for obstructive respiratory diseases.

References

- 1. Muscarinic receptors: what we know - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic receptors in the bladder: from basic research to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vitro reactivity ("organ chamber") of guinea pig tracheal rings-methodology considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]

TD-5471 Hydrochloride: Application Notes and Protocols for In Vivo Bronchoprotection Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-5471 hydrochloride is a potent and selective long-acting β2-adrenergic receptor agonist (LABA) developed by Theravance Biopharma for the potential treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). As a full agonist of the human β2-adrenoceptor, TD-5471 demonstrates significant potential for providing prolonged bronchodilation and bronchoprotection. These application notes provide a summary of the available preclinical data and detailed protocols for conducting in vivo bronchoprotection studies to evaluate the efficacy of this compound.

Mechanism of Action

This compound exerts its therapeutic effect by binding to and activating β2-adrenergic receptors located on the surface of airway smooth muscle cells. This activation initiates a signaling cascade that leads to the relaxation of these muscles, resulting in the widening of the airways (bronchodilation) and protection against bronchoconstrictor stimuli.

Signaling Pathway

The binding of TD-5471 to the β2-adrenergic receptor triggers the activation of a stimulatory G-protein (Gs). The α-subunit of this G-protein then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of airway smooth muscle.

Caption: β2-Adrenergic Receptor Signaling Pathway.

Preclinical Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

In Vitro Potency

| Assay System | Parameter | Value |

| Guinea Pig Tracheal Ring Assay | pEC50 | 8.7 |

In Vivo Bronchoprotection in Guinea Pig Model

| Nebulizer Concentration | Time Point | Bronchoprotection vs. Salmeterol (300 µg/mL) |

| ≥30 µg/mL | 72 hours | Significantly Greater |

Experimental Protocols

This section provides a detailed methodology for an in vivo bronchoprotection study in a guinea pig model, which can be adapted for the evaluation of this compound.

Experimental Workflow

Caption: Experimental Workflow for In Vivo Bronchoprotection.

I. Animal Model

-

Species: Male Dunkin-Hartley guinea pigs.

-

Weight: 350-450 g.

-

Acclimatization: Animals should be acclimatized for at least 5 days prior to the experiment with free access to food and water.

II. Materials and Reagents

-

This compound

-

Vehicle (e.g., sterile saline)

-

Bronchoconstrictor agent (e.g., Methacholine chloride or Histamine dihydrochloride)

-

Anesthetic (e.g., Urethane or a combination of Ketamine/Xylazine)

-

Sterile saline for dilutions

III. Equipment

-

Nebulizer system (e.g., ultrasonic or jet nebulizer)

-

Whole-body plethysmograph or a system for measuring pulmonary airway resistance (Paw) in anesthetized animals

-

Tracheal cannula (if using anesthetized model)

-

Ventilator (for anesthetized model)

-

Data acquisition system

IV. Experimental Procedure (Conscious Guinea Pig Model)

-

Baseline Measurement:

-

Place the conscious, unrestrained guinea pig in a whole-body plethysmograph.

-

Allow the animal to acclimatize to the chamber for 10-15 minutes.

-

Record baseline specific airway resistance (sRaw) or PenH (Enhanced Pause) values for a stable period.

-

-

Drug Administration:

-

Prepare solutions of this compound at various concentrations (e.g., 10, 30, 100 µg/mL) in the vehicle. A vehicle-only group should be included as a control.

-

Place the animal in a dosing chamber connected to the nebulizer.

-

Administer the nebulized this compound or vehicle for a fixed period (e.g., 5-10 minutes).

-

-

Bronchoprotection Assessment (Time-Course):

-

At predetermined time points after dosing (e.g., 1.5, 24, 48, and 72 hours), place the animal back into the whole-body plethysmograph.

-

Record a new baseline reading.

-

Expose the animal to a nebulized bronchoconstrictor challenge (e.g., methacholine at a pre-determined concentration that induces a submaximal bronchoconstriction).

-

Continuously record airway resistance during and after the challenge.

-

V. Experimental Procedure (Anesthetized Guinea Pig Model)

-

Animal Preparation:

-

Anesthetize the guinea pig.

-

Perform a tracheotomy and insert a tracheal cannula.

-

Connect the animal to a small animal ventilator.

-

-

Baseline Measurement:

-

Measure baseline pulmonary airway resistance (Paw) until a stable reading is obtained.

-

-

Drug Administration:

-

Administer nebulized this compound or vehicle directly to the tracheal cannula for a fixed duration.

-

-

Bronchoprotection Assessment:

-